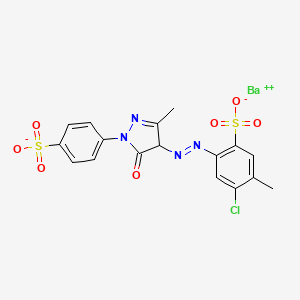

6-Chloro-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)toluene-3-sulphonic acid, barium salt

Description

This compound is an azo dye characterized by a pyrazole core substituted with a 4-sulphophenyl group, a chloro-functionalized toluene ring, and a barium counterion. The azo (-N=N-) linkage and sulphonic acid groups confer high water solubility and stability, making it suitable for industrial applications such as textiles, inks, or pigments . The barium salt form enhances thermal stability and insolubility in organic solvents, which is advantageous for high-temperature processes. Structural studies of similar compounds (e.g., via SHELX refinement ) suggest a planar azo-pyrazole system, with sulphonate groups contributing to ionic interactions in crystal lattices.

Properties

CAS No. |

85005-78-3 |

|---|---|

Molecular Formula |

C17H13BaClN4O7S2 |

Molecular Weight |

622.2 g/mol |

IUPAC Name |

barium(2+);4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C17H15ClN4O7S2.Ba/c1-9-7-15(31(27,28)29)14(8-13(9)18)19-20-16-10(2)21-22(17(16)23)11-3-5-12(6-4-11)30(24,25)26;/h3-8,16H,1-2H3,(H,24,25,26)(H,27,28,29);/q;+2/p-2 |

InChI Key |

NWSATOJJZFCNQV-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)S(=O)(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)toluene-3-sulphonic acid, barium salt typically involves the following steps:

Diazotization: The process begins with the diazotization of an aromatic amine, which involves the reaction of the amine with nitrous acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a phenol or an aromatic amine, to form the azo compound.

Sulfonation: The azo compound is further sulfonated to introduce sulfonic acid groups.

Barium Salt Formation: Finally, the sulfonic acid derivative is reacted with barium chloride to form the barium salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure high yield and purity. The process may involve continuous monitoring and automation to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the azo group may be oxidized to form different products.

Reduction: Reduction of the azo group can lead to the formation of amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

Substitution Reagents: Halogens, nitrating agents.

Major Products

Oxidation: Formation of nitro compounds or quinones.

Reduction: Formation of aromatic amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

Dye Synthesis: The compound is used as an intermediate in the synthesis of various dyes due to its azo group.

Analytical Chemistry: It can be used as a reagent in analytical techniques to detect the presence of certain ions or compounds.

Biology and Medicine

Biological Staining: The compound may be used in biological staining techniques to highlight specific structures in biological tissues.

Pharmaceuticals: Potential use in the development of drugs due to its unique chemical properties.

Industry

Textile Industry: Used in the dyeing of fabrics.

Paints and Coatings: Utilized in the formulation of paints and coatings for its color properties.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in dyeing, the azo group forms strong bonds with the fibers, resulting in vibrant colors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several azo-pyrazole derivatives, but key differences in substituents and counterions influence properties:

Physical and Spectral Properties

- In contrast, neutral pyrazoline derivatives like Compound 6 melt at 210–211°C , while sulphonamide-containing Compound 17 melts at 129–130°C .

- Solubility: The sulphonate groups in the target compound and sodium salt () confer high water solubility, whereas non-ionic derivatives (e.g., Compound 6) are less soluble.

- Spectroscopic Data :

- IR : Sulphonate stretches (~1160–1315 cm⁻¹) dominate in the target compound, while carbothioamide (C=S, ~1092 cm⁻¹) and carbonyl (C=O, ~1646 cm⁻¹) peaks distinguish Compound 6 .

- NMR : Azo protons in the target compound resonate near δ 7.5–8.5 ppm (similar to Compound 17 ), whereas pyrazoline CH₂ groups appear at δ 2.2–3.7 ppm.

Research Findings and Trends

- Market Data : highlights growing demand for barium salts in Asia-Pacific regions, driven by textile industries .

- Thermal Stability : Barium salts outperform sodium salts in high-temperature applications but face competition from halogenated derivatives (e.g., Compound 17) in niche sectors .

- Toxicity : Barium’s environmental impact may limit adoption compared to sodium-based dyes, necessitating regulatory compliance .

Biological Activity

6-Chloro-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)toluene-3-sulphonic acid, barium salt (CAS: 85005-78-3) is a complex azo compound with potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential applications.

Molecular Formula : C17H13BaClN4O7S2

Molar Mass : 622.22 g/mol

Structure : The compound features a chloro-substituted toluene moiety, an azo linkage, and a pyrazole derivative with a sulfonic acid group, contributing to its solubility and reactivity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of related azo compounds. For instance, derivatives of pyrazole and sulfonamide structures have shown significant antibacterial activity against various strains. Notably, compounds with similar functional groups demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's structural features suggest potential enzyme inhibitory activities. A related study indicated that pyrazole derivatives could inhibit acetylcholinesterase (AChE) and urease effectively. The best-performing compounds in this category exhibited IC50 values significantly lower than standard inhibitors . This suggests that this compound may also possess similar enzyme inhibition capabilities.

Study 1: Antibacterial Activity Evaluation

In a recent study evaluating synthesized compounds similar to 6-Chloro-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)toluene-3-sulphonic acid, researchers found:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Salmonella typhi | 18 |

| Compound B | Bacillus subtilis | 20 |

| Compound C | Escherichia coli | 15 |

These results indicate that modifications in the molecular structure can enhance antibacterial efficacy .

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition properties of similar azo compounds revealed:

| Compound | AChE IC50 (µM) | Urease IC50 (µM) |

|---|---|---|

| Compound D | 2.14 ± 0.003 | 1.21 ± 0.005 |

| Compound E | 6.28 ± 0.003 | 2.39 ± 0.005 |

The results suggest that certain structural features contribute significantly to enzyme inhibition, indicating that further exploration of the barium salt could yield valuable insights into its pharmacological potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.